4-CHLORO-1-(2-CHLORO-5-NITROBENZOYL)-3,5-DIMETHYLPYRAZOLE
Description
4-Chloro-1-(2-chloro-5-nitrobenzoyl)-3,5-dimethylpyrazole is a synthetic organic compound characterized by its unique chemical structure. It contains a pyrazole ring substituted with chloro, nitro, and benzoyl groups, making it a compound of interest in various chemical and industrial applications.
Properties
IUPAC Name |
(4-chloro-3,5-dimethylpyrazol-1-yl)-(2-chloro-5-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3O3/c1-6-11(14)7(2)16(15-6)12(18)9-5-8(17(19)20)3-4-10(9)13/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSMDYHFICQJHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(2-chloro-5-nitrobenzoyl)-3,5-dimethylpyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Nitration: The nitration of 2-chlorobenzoyl chloride to introduce the nitro group.
Chlorination: Chlorination of the nitrated product to obtain 2-chloro-5-nitrobenzoyl chloride.
Pyrazole Formation: Reaction of 2-chloro-5-nitrobenzoyl chloride with 3,5-dimethylpyrazole under controlled conditions to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining precise temperature conditions to avoid side reactions.
Purification: Employing purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(2-chloro-5-nitrobenzoyl)-3,5-dimethylpyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro and nitro groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Hydroxyl Derivatives: Oxidation of the methyl groups can produce hydroxyl derivatives.
Scientific Research Applications
4-chloro-1-(2-chloro-5-nitrobenzoyl)-3,5-dimethylpyrazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-1-(2-chloro-5-nitrobenzoyl)-3,5-dimethylpyrazole involves its interaction with specific molecular targets. The nitro and chloro groups can interact with enzymes or receptors, leading to various biological effects. The exact pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
4-chloro-1-(2-chloro-5-nitrobenzoyl)-3,5-dimethylpyrazole: shares similarities with other nitrobenzoyl-substituted pyrazoles.
2-chloro-5-nitrobenzoyl chloride: A precursor in the synthesis of the compound.
3,5-dimethylpyrazole: The pyrazole ring component.
Uniqueness
- The combination of chloro, nitro, and benzoyl groups on the pyrazole ring makes this compound unique in its reactivity and potential applications.
- Its specific substitution pattern provides distinct chemical and biological properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
